molecular formula C9H10N2OS B182966 N-(methylcarbamothioyl)benzamide CAS No. 16486-25-2

N-(methylcarbamothioyl)benzamide

Cat. No. B182966
CAS RN: 16486-25-2
M. Wt: 194.26 g/mol
InChI Key: XQGRIBYZZQKGPC-UHFFFAOYSA-N
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Description

N-(methylcarbamothioyl)benzamide, commonly known as Mecarbinate, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Mecarbinate is a white crystalline powder that is soluble in organic solvents and is primarily used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of Mecarbinate is not fully understood. However, it is believed to act as a carbamoylating agent, which can modify the structure and function of various proteins and enzymes. This modification can lead to changes in the biochemical and physiological properties of the proteins and enzymes, which can have therapeutic effects.

Biochemical And Physiological Effects

Mecarbinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease. Mecarbinate has also been shown to have antifungal and antibacterial properties, which can be useful in the treatment of various infections.

Advantages And Limitations For Lab Experiments

Mecarbinate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a reagent in various organic synthesis reactions. It is also readily available and affordable. However, it has some limitations, including its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for the research on Mecarbinate. One potential direction is the synthesis of new compounds using Mecarbinate as a reagent, which can have potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. Another potential direction is the study of the mechanism of action of Mecarbinate, which can lead to the discovery of new therapeutic targets. Additionally, the development of new methods for the synthesis of Mecarbinate and its derivatives can lead to more efficient and cost-effective production.
In conclusion, Mecarbinate is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Mecarbinate can lead to the development of new compounds with potential therapeutic applications and improved methods for its synthesis and handling.

Synthesis Methods

Mecarbinate can be synthesized by reacting benzoyl chloride with methyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure Mecarbinate.

Scientific Research Applications

Mecarbinate has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis to create new compounds with potential medicinal properties. Mecarbinate has also been used in the synthesis of various heterocyclic compounds, which have potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.

properties

IUPAC Name

N-(methylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-10-9(13)11-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGRIBYZZQKGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937003
Record name N-[(Methylimino)(sulfanyl)methyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(methylcarbamothioyl)benzamide

CAS RN

16486-25-2
Record name Urea, 1-benzoyl-3-methyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016486252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Methylimino)(sulfanyl)methyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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